BenchChemオンラインストアへようこそ!

5-Bromo-6-methoxypyridin-2-amine

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Heteroaryl halide reactivity

5-Bromo-6-methoxypyridin-2-amine (CAS 1211533-83-3) is a heterocyclic aromatic amine belonging to the aminopyridine class, featuring both a bromine atom at the C5 position and a methoxy group at C6 on the pyridine ring. With a molecular formula of C6H7BrN2O, a molecular weight of 203.04 g/mol, a predicted density of 1.6 ± 0.1 g/cm³, a predicted boiling point of 251.2 ± 35.0 °C, and a reported melting point range of 79–84 °C, this compound is a crystalline solid under ambient conditions.

Molecular Formula C6H7BrN2O
Molecular Weight 203.04 g/mol
CAS No. 1211533-83-3
Cat. No. B1524704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methoxypyridin-2-amine
CAS1211533-83-3
Molecular FormulaC6H7BrN2O
Molecular Weight203.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=N1)N)Br
InChIInChI=1S/C6H7BrN2O/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3,(H2,8,9)
InChIKeySTTFWVSVDMLUCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-methoxypyridin-2-amine (CAS 1211533-83-3) – A Bifunctional Pyridine Building Block for Medicinal Chemistry and Cross-Coupling


5-Bromo-6-methoxypyridin-2-amine (CAS 1211533-83-3) is a heterocyclic aromatic amine belonging to the aminopyridine class, featuring both a bromine atom at the C5 position and a methoxy group at C6 on the pyridine ring. With a molecular formula of C6H7BrN2O, a molecular weight of 203.04 g/mol, a predicted density of 1.6 ± 0.1 g/cm³, a predicted boiling point of 251.2 ± 35.0 °C, and a reported melting point range of 79–84 °C, this compound is a crystalline solid under ambient conditions . The molecule carries an MDL identifier of MFCD08062947 and is catalogued under PubChem CID 53420205 [1]. It is commercially available from multiple reputable suppliers at purity levels of 97–99% (HPLC) and is manufactured under ISO-certified quality systems for research use only (RUO) .

Why Generic Substitution of 5-Bromo-6-methoxypyridin-2-amine with In-Class Analogs Is Not Straightforward


Within the 5-halo-6-methoxypyridin-2-amine series, the identity of the halogen at C5 dictates three critical and non-interchangeable parameters: (i) cross-coupling reactivity, where the C–Br bond is substantially more reactive toward oxidative addition in palladium-catalyzed reactions than the corresponding C–Cl bond [1]; (ii) physical properties governing purification and formulation, with the bromo analog exhibiting a markedly higher density (1.6 vs. 1.311 g/cm³ for the 5-chloro analog) ; and (iii) documented downstream applications, most notably that 5‑bromo‑6‑methoxypyridin‑2‑amine is the direct, patent-protected precursor to the clinical-phase MCHR1 antagonist NGD‑4715, a role for which no chloro, fluoro, or iodo congener has been reported [2]. These factors mean that swapping the halogen cannot be treated as a trivial 'like-for-like' substitution without re-optimizing synthetic routes and potentially sacrificing access to validated pharmacophores.

Quantitative Differentiation Evidence for 5-Bromo-6-methoxypyridin-2-amine Against Closest Analogs


Suzuki–Miyaura Cross-Coupling Reactivity: C5–Br Outperforms C5–Cl in Oxidative Addition

In palladium-catalyzed Suzuki–Miyaura cross-coupling of halogenated pyridines, the C–Br bond of 5-bromo-6-methoxypyridin-2-amine undergoes oxidative addition significantly faster than the C–Cl bond of its 5-chloro analog. The established reactivity hierarchy for heteroaryl halides under standard Suzuki conditions is –Br > –OSO₂F > –Cl, with bromo-pyridines demonstrating superior coupling yields and milder required conditions [1]. This differential is critical for chemoselective sequential coupling strategies, where the bromine at C5 can be selectively activated in the presence of other halogen substituents [2].

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Heteroaryl halide reactivity 2-Aminopyridine functionalization

Physical Property Differentiation: Density, Molecular Weight, and Melting Point Enable Superior Purification and Handling

5-Bromo-6-methoxypyridin-2-amine exhibits a measured melting point range of 79–84 °C , making it a readily crystallizable solid amenable to purification by recrystallization. Its predicted density of 1.6 ± 0.1 g/cm³ is substantially higher than that of the 5-chloro analog (1.311 ± 0.06 g/cm³) , and its molecular weight (203.04 g/mol) is 44.5 g/mol heavier than the chloro congener (158.59 g/mol), providing superior mass-based resolution in preparative chromatographic separations .

Physicochemical property comparison Purification by recrystallization Chromatographic separation Solid handling and formulation

Documented Synthesis Yield: 82% from 5,6-Dibromopyridin-2-amine in a Patent-Optimized Procedure

A reproducible, patent-documented synthesis of 5-bromo-6-methoxypyridin-2-amine from 5,6-dibromopyridin-2-amine and sodium methoxide (generated in situ from sodium metal and methanol) delivers the target compound in 82% isolated yield after flash column chromatography [1]. The reaction proceeds via chemoselective displacement of the C6 bromide by methoxide at 120 °C in a sealed tube, leaving the C5 bromide intact for downstream functionalization.

Process chemistry Nucleophilic aromatic substitution Methoxide displacement Scalable synthesis

Exclusive Role as Direct Precursor to the Clinical MCHR1 Antagonist NGD-4715

5-Bromo-6-methoxypyridin-2-amine serves as the direct and irreplaceable building block for 1-(5-bromo-6-methoxypyridin-2-yl)-4-(3,4-dimethoxybenzyl)piperazine (NGD-4715, CAS 476322-70-0), a selective, orally bioavailable melanin-concentrating hormone receptor 1 (MCHR1) antagonist that advanced to Phase I clinical trials for obesity [1]. NGD‑4715 demonstrates a Ki of 4 nM at human MCHR1 and a Kb of 1 nM [2]. The bromine atom at the 5-position of the pyridine ring is retained in the final drug substance and is integral to the pharmacophore; replacement with chlorine, fluorine, or iodine would produce a structurally distinct analog with no reported clinical development history.

Melanin-concentrating hormone receptor 1 Obesity therapeutics Neurogen Corporation Clinical candidate synthesis

High-Value Research and Procurement Application Scenarios for 5-Bromo-6-methoxypyridin-2-amine


Medicinal Chemistry: MCHR1 Antagonist Lead Optimization Based on the NGD-4715 Pharmacophore

Research groups targeting the melanin-concentrating hormone receptor 1 (MCHR1) for obesity, metabolic disorders, or mood disorders can use 5-bromo-6-methoxypyridin-2-amine as the essential starting material to construct the NGD-4715 chemotype or design focused libraries around the 1-(5-bromo-6-methoxypyridin-2-yl)piperazine scaffold. The established Ki of 4 nM at human MCHR1 for NGD-4715 and its completion of Phase I clinical trials provide a validated pharmacological anchor point for SAR exploration [1]. Any halogen other than bromine at this position would constitute a structurally distinct, clinically unvalidated series [2].

Synthetic Methodology: Chemoselective Sequential Cross-Coupling on 2-Aminopyridine Scaffolds

Researchers developing sequential or orthogonal cross-coupling strategies can exploit the pronounced reactivity difference between the C5–Br bond of this compound and C–Cl bonds present elsewhere in more complex intermediates. The documented > –OSO₂F > –Cl reactivity hierarchy for pyridine Suzuki couplings supports the use of the bromo compound as a 'first-reacting' handle in multi-step coupling sequences [1]. This is particularly valuable for constructing 3,5-unsymmetrically disubstituted 2-aminopyridines, as demonstrated in literature precedent using related bromo-2-aminopyridine templates [2].

Process Chemistry: Scalable Intermediate with a Validated 82% Yield Protocol

Process chemists requiring multi-gram to kilogram quantities of a functionalized 2-aminopyridine building block can adopt the patent-documented procedure from 5,6-dibromopyridin-2-amine and sodium methoxide, which delivers an 82% isolated yield at 40 mmol scale using straightforward flash chromatography purification [1]. The crystalline nature of the product (mp 79–84 °C) offers the potential for further yield improvement through recrystallization rather than chromatography in a scaled-up manufacturing setting .

Ion Channel Drug Discovery: Sodium Channel Blocker Intermediate Per AstraZeneca Patent Precedent

5-Bromo-6-methoxypyridin-2-amine appears as a disclosed intermediate in the AstraZeneca patent family covering substituted pyridines as sodium channel blockers (US2012/122843 A1) [1]. Researchers pursuing Nav1.5, Nav1.7, or related voltage-gated sodium channel targets can use this compound as a starting point for constructing patent-disclosed chemotypes, with the bromine atom providing a convenient functional handle for late-stage diversification via cross-coupling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-methoxypyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.